molecular formula C12H6O2S B12804047 Naphtho(2,3-c)thiophene-4,9-dione CAS No. 33527-20-7

Naphtho(2,3-c)thiophene-4,9-dione

Cat. No.: B12804047
CAS No.: 33527-20-7
M. Wt: 214.24 g/mol
InChI Key: OMZKZKGVFMWHOU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of naphtho(2,3-c)thiophene-4,9-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1,4-naphthoquinone with thiophene-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Naphtho(2,3-c)thiophene-4,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Naphtho(2,3-c)thiophene-4,9-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naphtho(2,3-c)thiophene-4,9-dione involves its strong electron-withdrawing properties, which influence the electronic properties of the molecules it interacts with. This compound can modulate the electronic structure of polymers and other materials, enhancing their performance in electronic applications. The molecular targets and pathways involved include the modulation of charge transport and energy levels in organic electronic devices .

Comparison with Similar Compounds

Uniqueness: Naphtho(2,3-c)thiophene-4,9-dione is unique due to its specific fusion of naphthoquinone and thiophene, which imparts distinct electronic properties. This uniqueness makes it particularly valuable in the development of high-performance organic electronic materials .

Biological Activity

Naphtho(2,3-c)thiophene-4,9-dione, a compound belonging to the class of naphthoquinones, has garnered attention due to its diverse biological activities. This article explores its cytotoxic properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a fused ring system that includes both naphthalene and thiophene moieties. This structure contributes to its unique electronic properties and biological activity.

Cytotoxic Activity

Several studies have evaluated the cytotoxic effects of this compound and its derivatives against various cancer cell lines.

Case Studies

  • Cytotoxic Evaluation Against Cancer Cells
    • A study synthesized various acyl derivatives of this compound and assessed their cytotoxicity against seven cancer cell types. Notably, the compound 2,7-diacetyl this compound exhibited significant cytotoxicity against leukemia cells with log GI50 values of -7.61 against SR cells and -7.18 against MOLT-4 cells .
    • Another investigation focused on analogs of this compound that showed potent anti-proliferative activity against HT-29 colorectal cancer cells. The compound with the highest potency demonstrated an IC50 value of 8.11 μM .
  • Mechanisms of Action
    • The cytotoxicity of this compound is believed to be mediated through the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. The presence of electron-withdrawing groups in its structure has been correlated with enhanced cytotoxic activity .

Antiviral and Antimicrobial Activities

In addition to its anticancer properties, this compound has shown potential antiviral and antimicrobial activities.

  • Antiviral Activity : Certain derivatives have been reported to exhibit antiviral effects against viruses such as the Japanese encephalitis virus .
  • Antimicrobial Activity : Recent studies have indicated that modifications to the thiophene ring can enhance antimicrobial efficacy against strains like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 15.8 μM for specific derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural modifications.

CompoundSubstituentIC50 (μM)Activity Type
1None18.11Cytotoxic
2Acetyl8.11Cytotoxic
3Thiophenyl15.8Antimicrobial

Key Findings :

  • Electron-withdrawing groups enhance cytotoxicity.
  • Structural modifications lead to varying degrees of selectivity and potency against different cell lines.

Properties

CAS No.

33527-20-7

Molecular Formula

C12H6O2S

Molecular Weight

214.24 g/mol

IUPAC Name

benzo[f][2]benzothiole-4,9-dione

InChI

InChI=1S/C12H6O2S/c13-11-7-3-1-2-4-8(7)12(14)10-6-15-5-9(10)11/h1-6H

InChI Key

OMZKZKGVFMWHOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CSC=C3C2=O

Origin of Product

United States

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